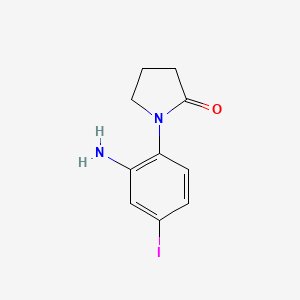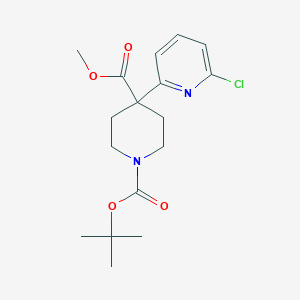
Methyl 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C17H23ClN2O4. It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a pyridine ring substituted with a chlorine atom. The compound is often used as an intermediate in organic synthesis, particularly in the pharmaceutical industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions.
Boc Protection: The Boc (tert-butoxycarbonyl) group is introduced to protect the nitrogen atom in the piperidine ring.
Esterification: The carboxylic acid group is esterified to form the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the piperidine ring.
Substitution: Nucleophilic substitution reactions are common, particularly at the chlorine-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Methyl 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological conditions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylic Acid: Similar structure but with a carboxylic acid group instead of an ester.
1-Boc-4-(6-chloro-2-pyridyl)piperidine: Lacks the ester group present in Methyl 1-Boc-4-(6-chloro-2-pyridyl)piperidine-4-carboxylate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows for versatile chemical reactivity and a wide range of applications in various fields.
Propiedades
Fórmula molecular |
C17H23ClN2O4 |
|---|---|
Peso molecular |
354.8 g/mol |
Nombre IUPAC |
1-O-tert-butyl 4-O-methyl 4-(6-chloropyridin-2-yl)piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C17H23ClN2O4/c1-16(2,3)24-15(22)20-10-8-17(9-11-20,14(21)23-4)12-6-5-7-13(18)19-12/h5-7H,8-11H2,1-4H3 |
Clave InChI |
VRLNOXRCNGNLDC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=NC(=CC=C2)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



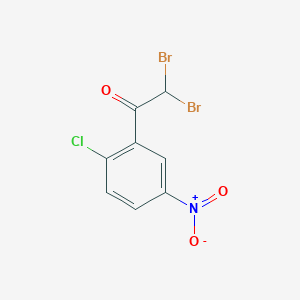

![[3-[2-(Trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687361.png)


![3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B13687381.png)

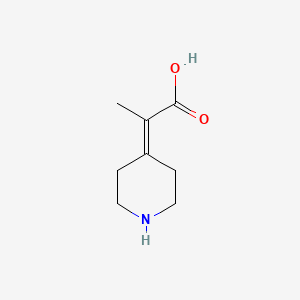
![2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13687413.png)
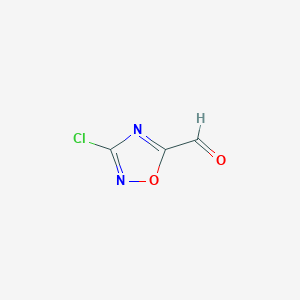
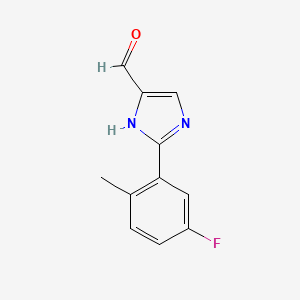
![8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13687419.png)
